molecular formula C25H21N3O4 B11097391 4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

4-{5-[(E)-(2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11097391
M. Wt: 427.5 g/mol
InChI Key: LIYQVVZGBVGODT-CVKSISIWSA-N
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Description

4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of pyrrole, benzoyl, hydrazono, and furan moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID involves multiple steps:

    Formation of the Pyrrole Moiety: The initial step involves the reaction of 2,5-dimethylpyrrole with benzoyl chloride to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl chloride.

    Hydrazone Formation: The benzoyl chloride derivative is then reacted with hydrazine to form the hydrazono intermediate.

    Furan Ring Introduction: The hydrazono intermediate is further reacted with 5-formyl-2-furancarboxylic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and furan rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide

Uniqueness

4-[5-({(E)-2-[3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOYL]HYDRAZONO}METHYL)-2-FURYL]BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

4-[5-[(E)-[[3-(2,5-dimethylpyrrol-1-yl)benzoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H21N3O4/c1-16-6-7-17(2)28(16)21-5-3-4-20(14-21)24(29)27-26-15-22-12-13-23(32-22)18-8-10-19(11-9-18)25(30)31/h3-15H,1-2H3,(H,27,29)(H,30,31)/b26-15+

InChI Key

LIYQVVZGBVGODT-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

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